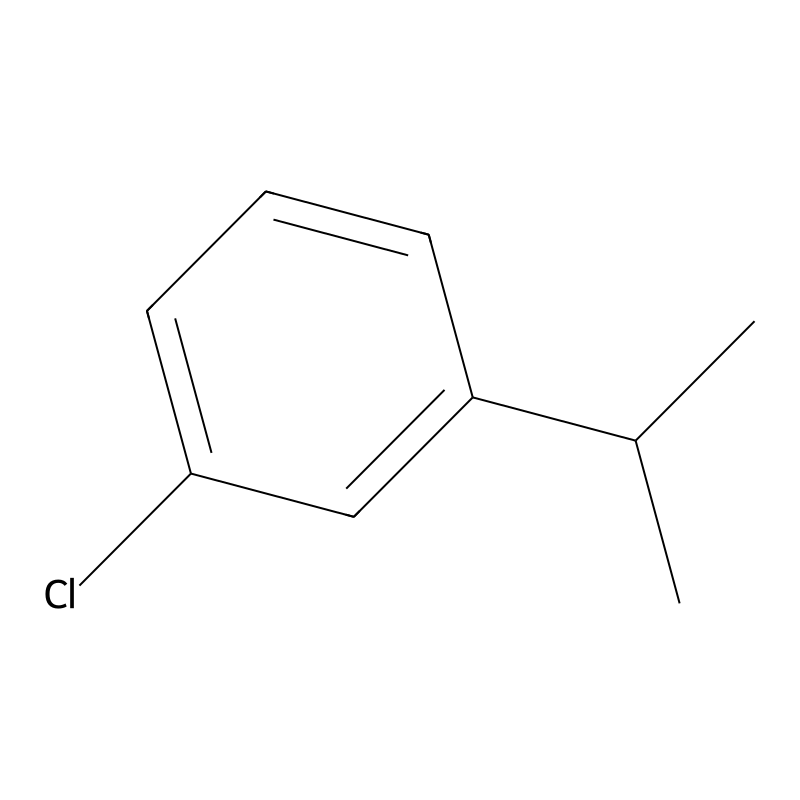

m-Chlorocumene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Core Identification and Physical Properties

The table below summarizes the fundamental identifying information and key physical properties of m-Chlorocumene.

| Property Type | Value / Description |

|---|---|

| CAS Registry Number | 7073-93-0 [1] [2] [3] |

| IUPAC Name | 1-chloro-3-(propan-2-yl)benzene [4] [5] [3] |

| Other Synonyms | 3-chlorocumene; 3-chloroisopropylbenzene; m-chloroisopropylbenzene [4] [5] [3] |

| Molecular Formula | C₉H₁₁Cl [1] [4] [3] |

| Molecular Weight | 154.637 g/mol [3] |

| Density | 1.021 g/cm³ [3] |

| Boiling Point | 179.6 °C at 760 mmHg [3] |

| Flash Point | 70.6 °C [3] |

| Index of Refraction | 1.51 [3] |

| Enthalpy of Reaction (ΔrH°) | -0.80 ± 0.20 kcal/mol (for a specific isomerization in the liquid phase) [1] |

Experimental Protocols and Analytical Data

One of the search results details gas chromatographic (GC) analysis methods relevant to this compound, particularly in the context of complex reaction mixtures.

Experimental Workflow for GC Analysis of Chlorocumene Products

The following diagram outlines the general experimental workflow for analyzing cumene chlorination products, which include this compound, as described in the literature.

Experimental workflow for analyzing cumene chlorination products via gas chromatography.

Detailed Experimental Methodology

- Sample Origin: The analyzed samples were reaction mixtures from the free-radical chlorination of cumene (isopropylbenzene). The chlorination was performed using a heterogeneous mixture of concentrated HCl and cumene, with potassium permanganate added to generate chlorine in situ [6].

- Analytical Technique: Analysis was performed using capillary gas chromatography. The study emphasizes that for thermally unstable compounds, decomposition can occur in the heated injector, leading to analytical artifacts [6].

- Key Experimental Insight - Thermal Stability: The study highlights that for accurate quantitative analysis of mixtures containing unstable compounds like chlorocumene derivatives, using absolute peak areas at different injector temperatures can be misleading. Instead, the recommended method is to use relative peak areas, calculated with respect to a known thermally stable compound internal standard. This approach helps correct for injector discrimination effects and provides a more reliable measure of decomposition [6].

Thermal Behavior and Decomposition

The search results specifically discuss the thermal instability of certain chlorinated cumene derivatives under GC analysis conditions.

- Primary Decomposition Pathway: The major, but least stable, product of cumene chlorination is (1-methyl-1-chloroethyl)benzene. This compound readily undergoes dehydrochlorination in a heated GC injector to form (1-methylethenyl)benzene (α-methylstyrene) [6].

- Analytical Implication: The presence of α-methylstyrene in a chromatogram may not indicate it was an original component of the sample, but rather a decomposition product of its unstable precursor. This underscores the importance of controlling injector temperature and using appropriate data analysis methods to distinguish between original components and artifacts [6].

Safety and Handling

While the search results do not provide a full safety data sheet, one source lists a flash point of 70.6 °C, indicating that this compound is a combustible liquid [3]. This necessitates appropriate handling away from ignition sources and proper grounding to prevent static discharge.

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. 1-chloro-3-propan-2-ylbenzene | CAS#:7073-93-0 [chemsrc.com]

- 4. This compound | 7073-93-0 [chemicalbook.com]

- 5. This compound | 7073-93-0 [amp.chemicalbook.com]

- 6. Features of gas chromatographic analysis of thermally ... [sciencedirect.com]

Chemical Identity and a Single Data Point

m-Chlorocumene, also known as 1-chloro-3-isopropylbenzene (CAS # 7073-93-0), has the molecular formula C9H11Cl and a molar mass of 154.64 g/mol [1]. The search yielded one direct thermochemistry data point.

Table 1: Retrieved Experimental Thermochemistry Data for this compound [2]

| Reaction | ΔrH° (kcal/mol) | Phase | Method | Reference |

|---|---|---|---|---|

| C9H11Cl = this compound | -0.80 ± 0.20 | Liquid | Equilibrium Measurement | Nesterova et al., 1985 |

This negative enthalpy value (ΔrH°) indicates that the formation of this compound from its elements in the liquid phase is an exothermic process. This single point is insufficient to model vapor pressure but confirms the compound has been subject to thermochemical study.

Critical Consideration: Thermal Instability

A major finding is that This compound may be thermally unstable under standard analysis conditions. It is identified as a product of free-radical chlorination of cumene, and such chloroalkylarenes are noted to be unstable [3].

The primary decomposition pathway for the main chlorination product (assumed to be (1-methyl-1-chloroethyl)benzene, a structure closely related to this compound) is dehydrochlorination to form α-methylstyrene [3]. This instability can cause significant issues in Gas Chromatography (GC) analysis, such as decomposition in the heated injector, leading to artifacts and inaccurate quantification [3].

Diagram 1: Thermal decomposition pathway of related chloroalkylarenes in GC analysis [3].

Recommended Experimental Protocols

For reliable vapor pressure measurement of thermally unstable compounds like this compound, standard GC methods require careful optimization. The following protocol, synthesized from the search results, is recommended.

1. Gas Chromatography with Mitigation Strategies

- Key Challenge: Decomposition in the GC injector complicates data interpretation. Using absolute peak areas at different injector temperatures is not reliable [3].

- Recommended Solution: Use relative peak areas calculated with respect to a known, thermally stable internal standard. This corrects for injector discrimination effects [3].

- Temperature Investigation: Establish temperature dependences of relative peak areas to extrapolate to lower temperatures where decomposition is negligible [3].

2. Quantum Chemical Calculation (CRENSO Workflow) When experimental measurement is high-risk, a computational approach can provide reliable predictions.

- Principle: Vapor pressure is calculated from the change in Gibbs free energy (ΔG) during the transition from the condensed to the gas phase [4].

- Methodology: The CRENSO workflow is a quantum mechanical (QM) approach that uses conformer ensembles computed for each phase separately, providing superior accuracy for volatile and semi-volatile organic compounds [4].

Diagram 2: The CRENSO computational workflow for vapor pressure prediction [4].

A Path Forward for Researchers

Based on the gathered information, here are the most practical steps for your research:

- Prioritize Computational Prediction: Given the strong indication of thermal instability, using the CRENSO or COSMO-RS quantum chemical workflows to obtain a theoretical vapor pressure value is a prudent first step [4].

- Validate with Extreme Experimental Caution: If experimental measurement is necessary, do not rely on standard GC protocols. Follow the mitigation strategies outlined above, using a stable internal standard and carefully investigating the temperature dependence of your results [3].

- Consult Specialized Literature: The techniques referenced, such as using an isoteniscope for direct measurement or the Knudsen effusion cell method for very low vapor pressures, are described in detail in physical chemistry reference texts [5].

References

- 1. This compound | 7073-93-0 [amp.chemicalbook.com]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. Features of gas chromatographic analysis of thermally ... [sciencedirect.com]

- 4. Quantum chemical calculation of the vapor of pressure and... volatile [pubs.rsc.org]

- 5. - Wikipedia Vapor pressure [en.wikipedia.org]

m-Chlorocumene enthalpy of reaction ΔrH°

Quantitative Enthalpy of Reaction Data

The following table summarizes the key thermochemical data found for m-chlorocumene:

| Value (ΔrH°) | Uncertainty | Units | Phase | Method | Reference |

|---|---|---|---|---|---|

| -0.80 | ± 0.20 | kcal/mol | Liquid | Eqk (Equilibrium measurement) | [1] |

This data comes from the NIST Chemistry WebBook, a highly authoritative source for thermochemical data, and was published in the 1985 article "Molar enthalpies of formation of isopropylchlorobenzenes derived from equilibrium measurements" [1].

Experimental Methodology

The published paper likely contains the full experimental details, but the search results only provide a high-level overview:

- Method: The data was obtained using an equilibrium measurement technique (abbreviated as

Eqk) [1]. - Application: This single data point is typically used to calculate the standard molar enthalpy of formation (ΔfH°) of this compound, a fundamental property that allows researchers to predict the thermodynamic behavior of the compound in various other reactions [1].

A Pathway for Further Research

The diagram below outlines a workflow for locating more detailed information on this topic, based on the clues from the search results.

References

Retrosynthetic Analysis and Strategic Approaches

The key challenge is achieving the meta-substitution pattern between the chlorine and isopropyl groups on the benzene ring. Since both groups are ortho-para directors in electrophilic aromatic substitution, a direct approach leads to undesired isomer mixtures [1]. The solution is a multi-step synthesis that temporarily uses a powerful meta-directing group.

The recommended route involves these strategic steps:

- Introduce a meta-directing group to benzene.

- Perform Friedel-Crafts alkylation to add the isopropyl group. The meta-director ensures it attaches at the meta position relative to itself.

- Convert the meta-directing group into the desired chlorine atom.

The nitro group (-NO₂) is an ideal candidate for this temporary role because it is a strong meta-directing group and can be converted to a chlorine atom via a Sandmeyer reaction [1].

Detailed Synthesis Protocol

This protocol outlines a four-step synthesis of m-chlorocumene from benzene, utilizing the nitration-Sandmeyer route for optimal meta-selectivity [1].

Step 1: Synthesis of Nitrobenzene

- Reaction: Nitration of Benzene

- Objective: Introduce a nitro group as a meta-directing placeholder.

- Mechanism: Electrophilic Aromatic Substitution

Experimental Procedure:

- In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 78 g (78 mL, 1 mol) of benzene.

- Carefully set up an ice bath to cool the mixture to 0-5°C.

- Slowly add a pre-cooled mixture of 60 mL of concentrated nitric acid (HNO₃) and 60 mL of concentrated sulfuric acid (H₂SO₄) dropwise, maintaining the internal temperature below 10°C.

- After addition, let the reaction warm to room temperature and stir for 30 minutes. Then, heat in a water bath at 50-60°C for 30-45 minutes.

- Pour the reaction mixture onto 500 g of crushed ice in a beaker. Nitrobenzene will precipitate as a yellow oil.

- Separate the organic layer and wash it successively with water (100 mL), 5% sodium bicarbonate solution (100 mL; CAUTION: vigorous CO₂ evolution), and finally water again (100 mL).

- Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

- Purify the crude product by distillation under reduced pressure, collecting the fraction around 210-211°C.

- Expected Yield: 100-110 g (80-88% yield) of a pale yellow liquid [1].

Step 2: Synthesis of 4-Nitroisopropylbenzene

- Reaction: Friedel-Crafts Alkylation

- Objective: Introduce the isopropyl group meta to the nitro group.

Experimental Procedure:

- In a dry 1 L three-neck flask equipped with a stirrer, reflux condenser, and addition funnel, place 61.5 g (0.5 mol) of nitrobenzene and 300 mL of dry dichloromethane (DCM).

- Quickly add 66.8 g (0.5 mol) of anhydrous aluminum chloride (AlCl₃) under a nitrogen atmosphere.

- In the addition funnel, mix 46.5 g (58 mL, 0.5 mol) of 2-chloropropane with 50 mL of dry DCM.

- Add the 2-chloropropane solution dropwise to the stirred reaction mixture over 1 hour. The reaction is exothermic; maintain the temperature at 20-25°C using a cool water bath if necessary.

- After addition, heat the mixture to reflux for 3-4 hours until TLC shows complete consumption of nitrobenzene.

- Cool the mixture to 0°C and carefully quench by adding 300 mL of ice-cold 1M HCl slowly with stirring.

- Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

- Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over MgSO₄.

- Remove the solvent by rotary evaporation. Purify the residue by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.

- Expected Yield: ~50-70% yield. Characterization by ( ^1H ) NMR and GC-MS is recommended [1].

Step 3: Synthesis of 4-Isopropylaniline

- Reaction: Reduction of the Nitro Group

- Objective: Convert the nitro group to an amino group, a precursor for chlorine.

Experimental Procedure:

- In a 500 mL flask, dissolve 35.3 g (0.2 mol) of 4-nitroisopropylbenzene in 150 mL of ethanol.

- Add 5 g of Raney Nickel catalyst (CAUTION: pyrophoric) or 10% Pd/C.

- Connect the flask to a hydrogenation apparatus (e.g., Parr shaker) and hydrogenate at 40-50 psi of H₂ gas at room temperature for 4-6 hours, or until hydrogen uptake ceases.

- Filter the reaction mixture through a Celite pad to remove the catalyst, washing thoroughly with ethanol.

- Concentrate the filtrate by rotary evaporation to obtain the product as an oil, which can be used directly in the next step.

- Expected Yield: ~90-95%. The aniline can be characterized by TLC and ( ^1H ) NMR [1].

Step 4: Synthesis of m-Chlorocumene (1-Chloro-3-isopropylbenzene)

- Reaction: Sandmeyer Chlorination

- Objective: Convert the amino group to the desired chloro group.

Experimental Procedure:

- In a 1 L beaker equipped with a stir bar, dissolve 14.9 g (0.1 mol) of 4-isopropylaniline in a mixture of 40 mL of water and 40 mL of concentrated hydrochloric acid. Cool to 0-5°C.

- Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite (NaNO₂) in 20 mL of water, maintaining the temperature below 5°C. This forms the diazonium salt.

- In a separate 500 mL flask, prepare a solution of 15 g (0.15 mol) of copper(I) chloride (CuCl) in 50 mL of concentrated HCl, warmed slightly to dissolve, and then cool to 0°C.

- Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. The reaction is often vigorous, with nitrogen gas evolution.

- Allow the mixture to warm to room temperature and stir for 1 hour.

- Steam distill the mixture or extract with diethyl ether (3 x 50 mL).

- Combine the organic extracts, wash with 5% NaOH, water, and brine, then dry over MgSO₄.

- Remove the solvent by rotary evaporation. Purify the crude m-chlorocumene by vacuum distillation, collecting the fraction at ~100-105°C / 15 mmHg.

- Expected Yield: ~60-80% yield. The final product should be characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, and GC-MS [1].

Comparative Analysis of Synthetic Routes

The table below summarizes the two main synthetic strategies discussed in the literature.

| Synthetic Strategy | Key Feature | Advantages | Disadvantages |

|---|---|---|---|

| Nitration-Sandmeyer Route [1] | Uses -NO₂ as a temporary meta-directing group | High meta-selectivity; relies on well-established, reliable reactions | Multiple steps (4 steps); moderate overall yield |

| Carboxylation-Grignard Route [1] | Uses -COOH to block position and enable chain build | Avoids the use of diazonium chemistry | More steps (5 steps); involves air/moisture-sensitive reagents (Grignard) |

Experimental Workflow and Data Analysis

The following diagram illustrates the complete reaction pathway for the recommended synthesis:

Key Considerations for Researchers

- Regioselectivity is Paramount: The core challenge is controlling the substitution pattern. The nitro group strategy is the most straightforward to guarantee meta-substitution [1].

- Handling and Safety: This synthesis involves several hazardous steps. Particular caution is required when handling concentrated acids, highly reactive Friedel-Crafts catalysts like AlCl₃ (which must be kept anhydrous), and the potentially explosive diazonium intermediates in the Sandmeyer reaction. All steps should be conducted in a fume hood with appropriate personal protective equipment.

- Purification and Analysis: Each intermediate should be rigorously purified and characterized (e.g., by NMR, GC-MS) to ensure the success of subsequent steps. The final product, m-chlorocumene, is a liquid with a boiling point of ~100-105°C at 15 mmHg and a CAS Registry Number of 7073-93-0 [2] [3] [4].

Alternative and Industrial Methods

While the classical synthesis above is highly reliable for laboratory-scale preparation, research into more efficient and selective methods is ongoing, particularly for industrial applications.

- Direct Chlorination with Zeolite Catalysts: One promising area of research involves the direct electrophilic chlorination of cumene using modified zeolite catalysts (e.g., Zeolite K-L) and chlorinating agents like sulfuryl chloride (SO₂Cl₂). These solid catalysts can improve para-selectivity and reduce side-chain chlorination and poly-chlorinated byproducts, offering advantages in separation and catalyst recycling [5]. However, achieving high meta-selectivity via direct chlorination remains a significant challenge, as the isopropyl group is ortho-para directing.

- Side-Chain vs. Ring Chlorination: It is crucial to distinguish the target (ring-chlorinated m-chlorocumene) from side-chain chlorinated products. Patent literature describes processes for the selective aliphatic chlorination of cumene at the α-position (to form the corresponding benzylic chloride) using free radical initiators, which follows a completely different mechanism [6].

References

- 1. Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. This compound | 7073-93-0 [chemicalbook.com]

- 3. This compound - the NIST WebBook [webbook.nist.gov]

- 4. This compound (C9H11Cl) [pubchemlite.lcsb.uni.lu]

- 5. Para-selective chlorination of cumene with sulfuryl chloride ... [sciencedirect.com]

- 6. Process for the selective aliphatic chlorination of ... [patents.google.com]

Comprehensive Application Notes and Protocols: Synthesis of m-Chlorocumene from Toluene for Pharmaceutical Intermediates

Introduction to m-Chlorocumene and Synthetic Strategic Overview

This compound (1-chloro-3-isopropylbenzene) is a chlorinated aromatic compound serving as a versatile chemical intermediate in pharmaceutical, agrochemical, and fine chemical synthesis. Its molecular structure features a chlorine atom positioned meta to an isopropyl group on the benzene ring, creating a sterically and electronically distinctive aromatic system that enables diverse chemical transformations. This meta-substitution pattern presents significant synthetic challenges since standard electrophilic aromatic substitution reactions typically favor ortho and para orientations when directed by activating groups like alkyl substituents. These challenges necessitate sophisticated synthetic strategies to achieve satisfactory regioisomeric purity essential for pharmaceutical applications where isomeric purity often critically impacts biological activity and regulatory approval.

The synthesis of this compound exemplifies the broader challenge of achieving meta-selective functionalization on aromatic rings bearing ortho-para directing groups. From a retrosynthetic perspective, two primary strategic pathways emerge: (1) direct functionalization of pre-formed cumene through carefully controlled reaction conditions and catalyst systems, or (2) multi-step approaches that temporarily introduce and remove functional groups to guide regioselectivity. The optimal pathway selection depends on multiple factors including available starting materials, equipment capabilities, cost considerations, and purity requirements for the intended application. Industrial applications often prioritize atom economy and minimal step count, while research-scale syntheses may favor routes offering superior regiocontrol despite additional synthetic steps.

Synthetic Strategy and Reaction Design

Retrosynthetic Analysis and Strategic Considerations

A comprehensive retrosynthetic analysis for this compound reveals two primary disconnection strategies, each with distinct advantages and limitations. The first strategy involves direct C–H chlorination of cumene (isopropylbenzene), representing the most straightforward approach with potential for excellent atom economy. However, this method faces significant regioselectivity challenges since both the isopropyl group and potential catalysts influence the position of electrophilic attack. The second strategy employs a more迂回 approach involving construction of the meta-chloro relationship prior to introducing the isopropyl group, often through temporary directing groups that ensure proper regiochemistry.

Critical considerations in route selection include:

- Electronic directing effects: The isopropyl group acts as a strong ortho-para director in electrophilic aromatic substitution, while chlorine exhibits weak deactivating character with ortho-para direction [1]. This electronic profile makes establishing meta-selectivity particularly challenging.

- Steric influences: The substantial steric bulk of the isopropyl group creates significant steric hindrance at ortho positions, which can be leveraged to enhance para-selectivity in certain catalytic systems, though this doesn't directly address the meta-selectivity challenge.

- Functional group compatibility: Multi-step sequences must ensure that reaction conditions at each stage don't adversely affect existing functionality or create difficult separation challenges from regioisomeric byproducts.

Synthetic Pathway Decision Framework

The selection of an appropriate synthetic route requires careful consideration of the specific application requirements and available resources. The following table summarizes the key decision criteria for the two primary synthetic approaches:

Table 1: Strategic Comparison of Synthetic Pathways to this compound

| Strategy | Key Feature | Yield Potential | Regioselectivity | Equipment Demands |

|---|---|---|---|---|

| Direct Functionalization | Single-step process | Moderate (40-65%) | Low to moderate without specialized catalysts | Standard reactor with temperature control |

| Multi-step Assembly | 3-5 step process | Moderate to good (overall 30-50%) | High with proper directing groups | Multiple reaction setups, purification equipment |

| Catalytic Isomerization | Potential o,p to m conversion | High for equilibrium mixtures | Dependent on catalyst efficiency | Specialized catalytic reactor |

For pharmaceutical applications where regioisomeric purity is paramount, multi-step approaches often prove superior despite longer synthetic sequences. The indirect route through nitro-intermediates, while requiring additional steps, provides excellent regiocontrol through the powerful meta-directing influence of the nitro group, which strongly deactivates the ring toward electrophilic attack while directing incoming substituents to the meta position [1].

Direct Synthesis Protocol: Catalytic Chlorination of Cumene

Reaction Mechanism and Optimization Principles

The direct chlorination of cumene represents the most atom-economical approach to this compound, though it faces significant regioselectivity challenges due to the strong ortho-para directing nature of the isopropyl group. Conventional Lewis acid catalysts like AlCl₃ or FeCl₃ typically yield ortho and para isomers as the predominant products with only minor amounts of the desired meta isomer [2]. However, advanced zeolite-based catalytic systems can significantly alter the inherent selectivity through shape-selective catalysis within constrained microporous environments. The reaction proceeds through a classical electrophilic aromatic substitution mechanism, wherein chlorine is activated to the chloronium ion (Cl⁺) species by the catalyst, followed by attack on the aromatic ring and subsequent proton loss to restore aromaticity.

Zeolite catalysts achieve enhanced meta-selectivity through a combination of transition-state selectivity and product selectivity effects arising from their well-defined microporous structures. The confined pore environments within certain zeolite frameworks (particularly K-L zeolite) preferentially accommodate the transition state leading to meta-substitution or hinder the formation/diffusion of bulkier ortho isomers. Additional optimization can be achieved through careful control of reaction temperature, solvent environment, and zeolite cation composition, all of which influence both conversion and isomer distribution. Potassium-exchanged L-type zeolite (K-L) has demonstrated particular effectiveness for achieving high para-selectivity in cumene chlorination [2], though meta-selectivity remains challenging in direct approaches.

Detailed Experimental Procedure for Direct Synthesis

Materials and Equipment:

- Cumene (isopropylbenzene, ≥99%, 50.0 g, 0.415 mol)

- Sulfuryl chloride (SO₂Cl₂, 95%, 35.0 g, 0.260 mol) [2]

- Zeolite K-L catalyst (2.5 g, 5 wt% relative to cumene) [2]

- 1,2-Dichloroethane (EDC, anhydrous, 150 mL)

- 500 mL three-neck round-bottom flask

- Reflux condenser, thermometer, and addition funnel

- Magnetic stirrer with heating capability

- Nitrogen inlet for inert atmosphere

- Ice-water bath

Reaction Setup and Procedure:

- Begin by assembling the reaction apparatus consisting of a 500 mL three-neck flask equipped with a reflux condenser, thermometer, addition funnel, and nitrogen inlet.

- Charge the reaction flask with cumene (50.0 g, 0.415 mol), zeolite K-L catalyst (2.5 g), and 1,2-dichloroethane (100 mL) as solvent.

- Purge the system with nitrogen for 15 minutes to establish an inert atmosphere and maintain a slight positive pressure of nitrogen throughout the reaction.

- With stirring, heat the mixture to 60°C using a controlled temperature oil bath.

- Dissolve sulfuryl chloride (35.0 g, 0.260 mol) in the remaining 1,2-dichloroethane (50 mL) and transfer this solution to the addition funnel.

- Add the sulfuryl chloride solution dropwise to the reaction mixture over 60 minutes while maintaining the temperature at 60±2°C.

- After complete addition, continue heating and stirring at 60°C for an additional 6 hours to ensure complete conversion.

- Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) sampling at regular intervals.

Workup and Isolation:

- Cool the reaction mixture to room temperature using an ice-water bath.

- Separate the catalyst by filtration through a Celite pad, washing with fresh 1,2-dichloroethane (2 × 25 mL).

- Transfer the combined filtrate to a separatory funnel and wash sequentially with:

- 5% sodium bicarbonate solution (2 × 100 mL) to remove acidic residues

- Deionized water (2 × 100 mL) for neutralization

- Dry the organic layer over anhydrous magnesium sulfate for 2 hours, then filter to remove the desiccant.

- Concentrate the solution under reduced pressure using a rotary evaporator (40°C water bath, 100 mmHg) to remove the solvent.

- Recover the crude product as a pale yellow liquid (approximately 45-50 g).

Direct Synthesis Workflow

The following diagram illustrates the experimental workflow for the direct synthesis protocol:

Indirect Synthesis Protocol: Multi-Step Synthesis via Nitro Intermediates

Strategic Approach and Reaction Sequence

The indirect synthesis approach leverages the powerful meta-directing capability of the nitro group to establish the correct substitution pattern before introducing the isopropyl group and subsequently replacing the nitro group with chlorine. This multi-step strategy, while longer than direct approaches, provides superior regiocontrol and avoids the challenging separation of meta isomer from ortho/para isomers that plagues direct chlorination methods. The synthetic sequence proceeds through three key stages: (1) nitration of benzene to nitrobenzene, (2) Friedel-Crafts isopropylation to introduce the alkyl group meta to the nitro group, and (3) conversion of the nitro group to chlorine via diazotization [1].

This approach exemplifies classic aromatic substitution strategy where strong electron-withdrawing groups are employed to override the inherent directing effects of electron-donating groups. The nitro group's powerful meta-directing influence ensures that Friedel-Crafts alkylation occurs predominantly at the meta position, establishing the correct substitution pattern. Subsequent transformation of the nitro group to chlorine via diazotization completes the synthesis of the target this compound molecule. Each step in this sequence employs well-established methodology with predictable outcomes and manageable safety profiles when proper protocols are followed.

Detailed Experimental Procedure

Step 1: Nitration of Benzene to Nitrobenzene

Materials and Equipment:

- Benzene (anhydrous, 100.0 g, 1.28 mol)

- Nitrating mixture (concentrated HNO₃:concentrated H₂SO₄, 1:1 v/v, 150 mL)

- 500 mL three-neck round-bottom flask

- Mechanical stirrer, thermometer, and addition funnel

- Ice-water bath and heating mantle

Procedure:

- Charge concentrated sulfuric acid (75 mL) into the reaction flask and cool to 0-5°C using an ice-water bath.

- Slowly add concentrated nitric acid (75 mL) dropwise while maintaining temperature below 10°C.

- Gradually add benzene (100.0 g) dropwise over 60 minutes while maintaining temperature at 50±2°C.

- After complete addition, heat the mixture to 60°C and stir for 2 hours.

- Transfer the reaction mixture to a separatory funnel and allow phases to separate.

- Collect the organic layer and wash sequentially with water (2 × 100 mL), 5% NaOH solution (100 mL), and finally water (2 × 100 mL).

- Dry over anhydrous calcium chloride, filter, and distill to obtain nitrobenzene as a yellow liquid (130-140 g, 80-85% yield).

Step 2: Friedel-Crafts Isopropylation

Materials and Equipment:

- Nitrobenzene (50.0 g, 0.406 mol)

- Isopropyl chloride (40.0 g, 0.510 mol)

- Anhydrous aluminum chloride (AlCl₃, 60.0 g, 0.450 mol)

- Dichloromethane (anhydrous, 200 mL)

- 500 mL three-neck flask with mechanical stirrer

Procedure:

- Charge nitrobenzene (50.0 g) and dichloromethane (150 mL) into the reaction flask.

- Slowly add anhydrous AlCl₃ (60.0 g) in portions while maintaining temperature below 10°C.

- Add isopropyl chloride (40.0 g) dissolved in the remaining dichloromethane (50 mL) dropwise over 45 minutes.

- After complete addition, warm to room temperature and stir for 12 hours.

- Carefully pour the reaction mixture onto ice-water (300 mL) with vigorous stirring.

- Separate the organic layer and extract the aqueous layer with dichloromethane (2 × 50 mL).

- Combine organic extracts, wash with water (2 × 100 mL), and dry over MgSO₄.

- Remove solvent by rotary evaporation to obtain crude 3-isopropylnitrobenzene as a yellow oil (55-60 g, 85-90% yield).

Step 3: Conversion to this compound via Diazotization

Materials and Equipment:

- 3-Isopropylnitrobenzene (40.0 g, 0.242 mol)

- Tin(II) chloride dihydrate (SnCl₂·2H₂O, 110.0 g, 0.488 mol)

- Concentrated hydrochloric acid (200 mL)

- Sodium nitrite (NaNO₂, 20.0 g, 0.290 mol)

- Copper(I) chloride (CuCl, 5.0 g, 0.050 mol)

- 1 L three-neck flask with mechanical stirrer

Procedure:

- Charge 3-isopropylnitrobenzene (40.0 g) and concentrated HCl (150 mL) into the reaction flask.

- Gradually add tin(II) chloride dihydrate (110.0 g) in portions while maintaining temperature below 10°C.

- After complete addition, stir at room temperature for 2 hours, then heat at 60°C for 1 hour.

- Cool the mixture to 0°C and carefully add sodium hydroxide solution (40%) until basic pH.

- Extract the amine with diethyl ether (3 × 100 mL), combine extracts, and dry over K₂CO₃.

- Remove solvent to obtain 3-isopropylaniline as a brown oil (30-32 g, 90-95% yield).

- Dissolve the amine in concentrated HCl (50 mL) and water (100 mL), and cool to 0-5°C.

- Slowly add sodium nitrite (20.0 g in 50 mL water) dropwise while maintaining temperature below 5°C.

- In a separate flask, prepare a solution of CuCl (5.0 g) in concentrated HCl (25 mL).

- Slowly add the diazonium salt solution to the CuCl/HCl solution with stirring.

- After gas evolution subsides, heat gently to 60°C for 30 minutes.

- Extract the product with diethyl ether (3 × 75 mL), wash with water, and dry over MgSO₄.

- Remove solvent and purify by vacuum distillation to obtain this compound as a colorless liquid (28-30 g, 75-80% yield overall from amine).

Multi-Step Synthesis Workflow

The following diagram illustrates the complete indirect synthesis pathway:

Product Purification, Analysis, and Characterization

Purification Techniques and Isomer Separation

Achieving high regioisomeric purity in this compound synthesis requires effective purification strategies tailored to the specific synthetic approach employed. For direct synthesis methods, the major challenge involves separation of the meta isomer from ortho and para isomers, which have similar physical properties that complicate isolation. Fractional distillation under reduced pressure represents the primary purification method, though its effectiveness for isomer separation is limited. More sophisticated approaches include preparative gas chromatography for small-scale applications or crystalline adduct formation using selective complexing agents for larger-scale operations. For the indirect synthesis route, purification is more straightforward with final vacuum distillation typically sufficient to achieve pharmaceutical-grade purity.

Critical purification parameters include:

- Fractional distillation: Using a vacuum-jacketed column with high theoretical plates (20+), collect the fraction boiling at 95-97°C under 20 mmHg pressure.

- Silica gel chromatography: For ultimate purity, flash chromatography on silica gel using hexane as eluent effectively separates this compound from trace impurities.

- Crystallization techniques: Although liquid at room temperature, this compound can be purified at low temperatures (-20°C) to crystallize higher-melting ortho isomer impurities.

Analytical Characterization and Quality Control

Comprehensive characterization of this compound is essential to verify structural identity, isomeric purity, and pharmaceutical suitability. The following table summarizes key analytical methods and their expected outcomes:

Table 2: Analytical Characterization Methods for this compound

| Analytical Method | Experimental Conditions | Expected Results | Acceptance Criteria |

|---|---|---|---|

| Gas Chromatography (GC) | HP-5 column (30 m × 0.32 mm), 60°C to 250°C at 10°C/min | Single peak for pure m-isomer | ≥98.5% purity (by area normalization) |

| GC-Mass Spectrometry | Electron impact mode (70 eV), m/z range 35-200 | Molecular ion m/z 154, base peak m/z 139 (M-CH₃)⁺ | Correct fragmentation pattern |

| ¹H NMR Spectroscopy | CDCl₃, 400 MHz, TMS internal standard | δ 7.15-7.25 (m, 3H, ArH), δ 7.05-7.10 (m, 1H, ArH), δ 2.90 (sept, J=6.9 Hz, 1H, CH), δ 1.25 (d, J=6.9 Hz, 6H, 2×CH₃) | Correct integration and coupling |

| ¹³C NMR Spectroscopy | CDCl₃, 100 MHz | δ 149.5, 134.2, 129.5, 127.2, 126.8, 124.9 (Ar-C), δ 34.1 (CH), δ 24.2 (2×CH₃) | All aromatic and aliphatic carbons resolved |

| FT-IR Spectroscopy | ATR mode, 4000-400 cm⁻¹ | 2965, 2930 cm⁻¹ (C-H stretch), 1590, 1575 cm⁻¹ (C=C aromatic), 1090 cm⁻¹ (C-Cl) | Characteristic functional groups |

| Refractive Index | 20°C, sodium D-line | n_D²⁰ = 1.5180-1.5220 | Within specified range |

Routine quality control should include GC analysis to monitor isomeric purity, water content by Karl Fischer titration (<0.1%), and color assessment (APHA <50). For pharmaceutical applications, additional testing for heavy metal contamination (<10 ppm) and residual solvent analysis should be performed [3].

Applications, EHS Considerations, and Regulatory Aspects

Pharmaceutical and Chemical Applications

This compound serves as a versatile chemical building block with particular importance in pharmaceutical and agrochemical manufacturing. Its balanced hydrophobic character and electronic properties make it an excellent precursor for various bioactive molecules. The chlorine atom provides a handle for further functionalization through metal-catalyzed cross-coupling reactions, while the isopropyl group influences metabolic stability and membrane permeability in active pharmaceutical ingredients. Specific applications include:

- Pharmaceutical intermediates: this compound is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active compounds where the meta-substitution pattern provides optimal receptor binding conformation.

- Agrochemical applications: The compound serves as a key intermediate for certain herbicides and fungicides, where the chlorocumene structure contributes to leaf adhesion and rainfastness in crop protection formulations.

- Fine chemical synthesis: this compound finds use in materials chemistry, particularly in the preparation of liquid crystals and specialty polymers where its thermal stability and mesomorphic properties are advantageous.

The meta substitution pattern specifically imparts different steric and electronic properties compared to ortho or para isomers, often resulting in distinct biological activity and physicochemical behavior. This makes this compound particularly valuable in structure-activity relationship (SAR) studies during drug discovery programs.

Environmental, Health, and Safety Considerations

Toxicological Profile: this compound requires careful handling due to its potential health hazards, including irritation to eyes, skin, and respiratory system. Based on analogous chlorinated aromatic compounds, it may exhibit target organ toxicity with repeated exposure. Comprehensive risk assessment should include:

- Implement engineering controls (fume hoods, closed systems) to minimize inhalation exposure.

- Use appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and protective clothing.

- Establish emergency procedures for spill containment and exposure incidents.

Environmental Considerations: As a chlorinated aromatic compound, this compound demonstrates potential environmental persistence and should be prevented from entering waterways or soil. Waste management should adhere to approved methods for halogenated organic compounds, with preference for professional incineration or licensed waste management services.

Regulatory Compliance: Depending on the jurisdiction, this compound may be subject to various regulatory frameworks including:

- REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union

- TSCA (Toxic Substances Control Act) in the United States

- Local regulations governing halogenated organic compounds

Documentation should include Safety Data Sheets (SDS) compliant with the Globally Harmonized System (GHS) of classification and labeling, with particular attention to hazard classification and precautionary statements.

Conclusion

The synthesis of this compound from toluene presents distinct synthetic challenges centered around achieving high meta-selectivity in the presence of strongly ortho-para directing alkyl groups. This application note has detailed two complementary approaches: a direct single-step chlorination method employing specialized zeolite catalysts, and an indirect multi-step sequence utilizing the powerful meta-directing capability of nitro groups. The optimal route selection depends on specific application requirements, with the direct method offering advantages in atom economy and step count, while the indirect approach provides superior regiochemical control.

For pharmaceutical applications where isomeric purity is paramount, the multi-step synthesis through nitro intermediates is generally preferred despite its longer synthetic sequence. The detailed protocols provided herein incorporate practical considerations for implementation at both research and pilot scales, with comprehensive purification and characterization guidelines to ensure final product quality. As synthetic methodology continues to advance, particularly in the realm of selective C–H functionalization, future improvements to this compound synthesis will likely emerge, potentially offering more direct and selective routes to this valuable chemical intermediate.

References

Synthesis of m-Chlorocumene: Application Notes and Protocols

Introduction and Synthetic Strategy

The target molecule, m-chlorocumene (1-chloro-3-isopropylbenzene, C₉H₁₁Cl), presents a classic regiochemical challenge in electrophilic aromatic substitution (EAS). The isopropyl group is a powerful activator and ortho/para-director [1]. Direct chlorination of cumene would therefore yield a mixture of o-chlorocumene and p-chlorocumene as the predominant products [2].

To achieve meta-selectivity, a synthetic strategy must employ a temporary strongly meta-directing group. The recommended approach involves a four-step sequence starting from benzene [1]:

- Nitration: Introduce a nitro (-NO₂) group, a strong meta-directing deactivator, to form nitrobenzene.

- Friedel-Crafts Alkylation: The meta-directing nature of the nitro group ensures isopropyl substitution occurs at the meta position, yielding 3-nitroisopropylbenzene.

- Nitro Group Reduction: Convert the nitro group to an amino group (-NH₂) to form 3-isopropylaniline.

- Sandmeyer Chlorination: Transform the amino group into a chlorine atom, providing the final product, this compound.

This workflow is outlined in the diagram below:

Detailed Experimental Protocols

Step 1: Synthesis of Nitrobenzene

Objective: To install a meta-directing nitro group on benzene [1].

Materials:

- Benzene (Anhydrous, 50 g, 0.64 mol)

- Concentrated Nitric Acid (HNO₃, 70%, 75 mL)

- Concentrated Sulfuric Acid (H₂SO₄, 98%, 100 mL)

Hazard Warnings: Concentrated acids are highly corrosive. Nitration is highly exothermic. Nitrobenzene is toxic and readily absorbed through the skin. Perform this reaction in a fume hood with appropriate personal protective equipment (PPE).

Procedure:

- Setup: Assemble a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a fume hood. Clamp the apparatus securely.

- Acid Mixing: Carefully add concentrated sulfuric acid (100 mL) to the round-bottom flask. With stirring, slowly add concentrated nitric acid (75 mL). Cool the mixed acid solution in an ice-water bath to 25-30°C.

- Reaction: Add anhydrous benzene (50 g) dropwise to the cooled acid mixture over 45 minutes, maintaining the temperature below 50°C.

- Heating and Stirring: After addition, heat the reaction mixture to 60°C and maintain with vigorous stirring for 1 hour.

- Work-up: Cool the mixture to room temperature and transfer it into a separatory funnel containing 500 mL of ice water. Separate the lower organic layer (crude nitrobenzene).

- Purification: Wash the organic layer sequentially with water (100 mL), 5% sodium bicarbonate solution (100 mL; CAUTION: vigorous CO₂ evolution), and finally with water again until neutral. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

- Isolation: Filter off the drying agent and distill the product under reduced pressure. Collect the fraction boiling at 108-110°C at 20 mmHg. The product is nitrobenzene, a pale yellow liquid.

Step 2: Friedel-Crafts Alkylation to 3-Nitroisopropylbenzene

Objective: To introduce the isopropyl group meta to the nitro group [1].

Materials:

- Nitrobenzene (from Step 1, 40 g, 0.33 mol)

- 2-Chloropropane (Isopropyl Chloride, 40 g, 0.51 mol)

- Anhydrous Aluminum Chloride (AlCl₃, 55 g, 0.41 mol)

- Dichloromethane (DCM, Anhydrous, 200 mL)

Hazard Warnings: Anhydrous AlCl₃ is moisture-sensitive, corrosive, and causes severe burns. Isopropyl chloride is flammable. All operations must be under anhydrous conditions and in a fume hood.

Procedure:

- Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a constant pressure dropping funnel, a reflux condenser fitted with a CaCl₂ drying tube, and a magnetic stirrer. Ensure all glassware is thoroughly dried.

- Catalyst Suspension: Charge the flask with nitrobenzene (40 g) and anhydrous DCM (150 mL). With stirring, add anhydrous AlCl₃ (55 g) in small portions while maintaining the temperature below 10°C using an ice-salt bath.

- Alkylation: Slowly add 2-chloropropane (40 g) dissolved in anhydrous DCM (50 mL) dropwise via the funnel, keeping the reaction temperature below 15°C.

- Stirring: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

- Quenching: Carefully pour the reaction mixture onto a mixture of 300 g of crushed ice and 50 mL of concentrated HCl. CAUTION: Quenching is highly exothermic.

- Work-up: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic extracts and wash with water, followed by 5% NaOH solution, and finally water until neutral.

- Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product, 3-nitroisopropylbenzene, can be used directly in the next step or purified via vacuum distillation.

Step 3: Reduction to 3-Isopropylaniline

Objective: To convert the nitro group to an amino group for the Sandmeyer reaction [1].

Materials:

- Crude 3-Nitroisopropylbenzene (from Step 2, ~40 g theoretical)

- Iron Powder (Fe, 100 mesh, 60 g, 1.07 mol)

- Concentrated Hydrochloric Acid (HCl, 37%, 15 mL)

- Ethanol (95%, 200 mL)

Procedure:

- Setup: In a 1 L round-bottom flask equipped with a reflux condenser and stirrer, suspend iron powder (60 g) in a mixture of ethanol (150 mL) and water (50 mL).

- Acidification: Add concentrated HCl (15 mL) slowly.

- Reaction: With vigorous stirring, add the crude 3-nitroisopropylbenzene in portions. Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC for reaction completion.

- Work-up: After cooling, make the mixture basic (pH ~10) by careful addition of 10% NaOH solution. Filter the mixture to remove iron sludge.

- Isolation: Extract the filtrate with ethyl acetate (3 x 100 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate by rotary evaporation to obtain 3-isopropylaniline as an oil.

Step 4: Sandmeyer Chlorination to this compound

Objective: To convert the amino group to the final chloro substituent [1].

Materials:

- 3-Isopropylaniline (from Step 3, ~30 g theoretical)

- Copper(I) Chloride (CuCl, 25 g, 0.25 mol)

- Sodium Nitrite (NaNO₂, 21 g, 0.30 mol)

- Concentrated Hydrochloric Acid (HCl, 37%, 150 mL)

Hazard Warnings: This reaction produces diazonium salts, which can be explosive when dry. Always keep them cold and in solution. Nitrogen gas is evolved.

Procedure:

- Diazotization: Dissolve 3-isopropylaniline in concentrated HCl (120 mL) and water (100 mL) in a 1 L beaker. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of NaNO₂ (21 g in 50 mL water) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes after addition.

- Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl (25 g) in concentrated HCl (30 mL) and water (50 mL). Cool this solution to 0°C.

- Chlorination: Slowly add the cold diazonium salt solution to the cold CuCl solution with gentle stirring. The mixture will foam as nitrogen gas evolves. Allow the mixture to warm to room temperature and then stir for 1-2 hours.

- Work-up: Extract the reaction mixture with diethyl ether (3 x 100 mL). Combine the organic extracts and wash sequentially with water, 5% NaOH solution, and brine.

- Isolation and Purification: Dry the ether solution over MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation. The final product can be characterized by GC-MS, ¹H NMR, and ¹³C NMR.

Data Summary and Analytical Characterization

The following table summarizes the expected key physical properties and analytical data for the final product and key intermediates.

Table 1: Physical Properties and Analytical Data for this compound and Key Intermediates

| Compound Name | CAS Registry Number | Molecular Formula | Theoretical Boiling Point / °C | Key Analytical Data (Expected) |

|---|---|---|---|---|

| Nitrobenzene | 98-95-3 | C₆H₅NO₂ | 210-211 | ¹H NMR (CDCl₃) δ: 8.2 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H) |

| 3-Nitroisopropylbenzene | 3507-09-1 | C₉H₁₁NO₂ | ~255 | MS (m/z): 179 [M]⁺ |

| 3-Isopropylaniline | 5369-16-4 | C₉H₁₃N | ~245 | ¹H NMR (CDCl₃) δ: 7.10 (t, 1H), 6.65-6.60 (m, 3H), 3.60 (br s, 2H), 2.85 (sept, 1H), 1.23 (d, 6H) |

| This compound | 7073-93-0 [3] [4] | C₉H₁₁Cl | ~205 | ¹H NMR (CDCl₃) δ: 7.15 (t, 1H), 6.95-6.85 (m, 3H), 2.90 (sept, 1H), 1.23 (d, 6H). ¹³C NMR (CDCl₃) δ: ~149, ~134, ~127, ~125, ~34, ~24. MS (m/z): 154/156 [M]⁺ (3:1 Cl isotope pattern). |

Troubleshooting and Conclusion

Common Challenges and Troubleshooting

Table 2: Troubleshooting Guide for this compound Synthesis

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low yield in Step 2 (FC Alkylation) | Nitrobenzene deactivates the ring, requiring vigorous conditions; moisture deactivates AlCl₃. | Ensure strict anhydrous conditions. Use a slight excess of AlCl₃ and isopropyl chloride. Monitor reaction completion by TLC. |

| Formation of multiple isomers in Step 2 | Incomplete meta-directing control. | Confirm the quality of nitrobenzene and Lewis acid. The reaction should be slow at low temperature to maintain kinetic control. |

| Low yield in Step 4 (Sandmeyer) | Decomposition of diazonium salt; inefficient copper catalyst. | Keep diazonium salt solution ice-cold at all times before use. Ensure the CuCl solution is fresh and properly dissolved. |

Conclusion

The synthesis of This compound is a demonstrative example of how strategic synthetic planning can overcome inherent regiochemical limitations in EAS. The four-step protocol—nitration, Friedel-Crafts alkylation, reduction, and Sandmeyer chlorination—provides a reliable and literature-supported path to this meta-substituted arene. The procedure highlights critical techniques in modern organic synthesis, including handling air- and moisture-sensitive reagents, controlling highly exothermic reactions, and working with potentially unstable intermediates like diazonium salts. The final product and intermediates can be definitively characterized using standard spectroscopic methods.

References

Comprehensive Application Notes and Protocols: Synthesis of m-Chlorocumene via Sandmeyer Reaction

Introduction and Reaction Significance

The Sandmeyer reaction represents a fundamentally important transformation in synthetic organic chemistry that enables the conversion of aromatic amines to various aryl halides through diazonium intermediates. This reaction was first discovered in 1884 by Swiss chemist Traugott Sandmeyer during his attempts to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, which unexpectedly yielded chlorobenzene as the main product. [1] [2] The synthesis of m-chlorocumene (1-chloro-3-isopropylbenzene) exemplifies the powerful utility of this reaction for introducing chlorine substituents at specific positions on aromatic rings that are not accessible through direct electrophilic aromatic substitution. This compound serves as a valuable intermediate in pharmaceutical synthesis, agrochemical manufacturing, and materials science.

The strategic importance of the Sandmeyer reaction stems from its ability to create substitution patterns that are challenging to achieve through other methods. Unlike direct halogenation, which is governed by electronic effects and often yields mixtures of regioisomers, the Sandmeyer approach provides regiocontrol by starting from aniline precursors that can be selectively functionalized. [3] [4] This protocol is particularly valuable for introducing chlorine atoms at meta-positions relative to existing substituents, as exemplified by this compound synthesis. Additionally, the reaction demonstrates broad functional group tolerance and can be adapted to various substrates, making it indispensable for constructing complex molecular architectures in medicinal chemistry and drug development. [5]

Synthetic Approaches and Methodologies

Traditional Copper-Catalyzed Sandmeyer Chlorination

The conventional Sandmeyer protocol for synthesizing this compound involves a sequential two-step process beginning with the diazotization of 3-isopropylaniline followed by copper(I) chloride-mediated chlorination. This method has been widely employed for over a century and offers reliable performance across diverse substrates. [1] [2]

Table 1: Reagents and Conditions for Traditional Sandmeyer Chlorination

| Component | Specification | Quantity | Notes |

|---|---|---|---|

| 3-Isopropylaniline | >98% purity | 1.0 equiv (10.0 mmol) | Starting material |

| Hydrochloric acid | Concentrated (37%) | 3.0 equiv | Diazotization acid |

| Sodium nitrite | >99% purity | 1.1 equiv | Diazotizing agent |

| Copper(I) chloride | Catalytic grade | 0.2 equiv | Chlorination catalyst |

| Temperature | Diazotization | 0-5°C | Ice bath maintained |

| Temperature | Chlorination | 25-30°C | Gradual warming |

| Reaction time | Diazotization | 30-45 min | Complete N₂ evolution |

| Reaction time | Chlorination | 60-90 min | Monitor by TLC |

| Workup | Extraction solvent | Diethyl ether | 3 × 15 mL |

| Purification | Method | Silica gel chromatography | Hexane/ethyl acetate |

Electrochemical Sandmeyer Chlorination

Recent advances have introduced electrochemical methods as sustainable alternatives to traditional Sandmeyer reactions. This approach eliminates the need for stoichiometric copper salts and employs electricity as the driving force, generating chlorine radicals directly from chloride anions. [6]

Table 2: Electrochemical Sandmeyer Chlorination Parameters

| Parameter | Specification | Optimized Conditions |

|---|---|---|

| Electrolyte | LiClO₄ | 0.5 M in MeCN |

| Chlorine source | LiCl | 6.0 equiv |

| Anode material | Platinum mesh | 1 cm² surface area |

| Cathode material | Nickel foam | 1 cm² surface area |

| Current | Constant | 20 mA |

| Charge passed | Electricity | 3.7 F mol⁻¹ |

| Temperature | Ambient | 20°C |

| Solvent | Anhydrous MeCN | 3 mL per 0.3 mmol |

| Reaction time | Completion | 3-4 hours |

| Isolated yield | Typical range | 60-75% |

The electrochemical approach demonstrates several advantages, including reduced metal waste, milder conditions, and compatibility with sensitive functional groups. This method operates through a radical mechanism where chloride ions are oxidized at the anode to generate chlorine radicals, which subsequently react with the aryl radical intermediate formed from diazonium salt reduction. [6]

Experimental Protocols

Traditional Sandmeyer Chlorination Protocol

3.1.1 Diazotization Step

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropylaniline (1.0 equiv, 10.0 mmol) in concentrated hydrochloric acid (3.0 equiv) and water (30 mL).

Temperature Control: Cool the reaction mixture to 0-5°C using an ice bath with continuous stirring.

Diazotization: Prepare a fresh solution of sodium nitrite (1.1 equiv) in deionized water (10 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes while maintaining the temperature below 5°C.

Reaction Monitoring: After complete addition, continue stirring for an additional 15-20 minutes at 0-5°C. Test for complete diazotization using potassium iodide-starch paper, which should turn blue immediately upon exposure.

Diazonium Salt Stability: Use the resulting diazonium salt solution immediately in the next step, as these intermediates can decompose explosively upon drying or storage. [4] [2]

3.1.2 Chlorination Step

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (0.2 equiv) in concentrated hydrochloric acid (5 mL) and water (10 mL).

Chlorination: Add the copper(I) chloride solution to the cold diazonium salt solution with vigorous stirring. Allow the reaction mixture to warm gradually to room temperature (25-30°C).

Gas Evolution: Monitor nitrogen gas evolution, which indicates progressive reaction. Continue stirring until gas evolution ceases (typically 60-90 minutes).

Workup: Extract the reaction mixture with diethyl ether (3 × 15 mL). Combine the organic extracts and wash sequentially with water (10 mL) and saturated brine solution (10 mL).

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography using hexane/ethyl acetate (98:2) as eluent to afford this compound as a colorless liquid.

Characterization: Analyze the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and GC-MS to confirm identity and purity. Key spectroscopic features include characteristic aromatic proton signals in the δ 7.10-7.30 ppm region and a methine septet at δ 2.85 ppm for the isopropyl group. [1] [4]

Electrochemical Sandmeyer Protocol

Electrochemical Cell Setup: In an undivided electrochemical cell equipped with platinum mesh anode (1 cm²) and nickel foam cathode (1 cm²), combine 3-isopropylaniline-derived diazonium tetrafluoroborate (0.3 mmol) with lithium chloride (6.0 equiv) and lithium perchlorate (0.5 mmol) in anhydrous acetonitrile (3 mL).

Electrolysis: Apply a constant current of 20 mA to the system and maintain stirring at room temperature for 3-4 hours.

Reaction Monitoring: Monitor reaction progress by TLC or GC-MS. The consumption of electricity should be approximately 3.7 F mol⁻¹.

Workup and Isolation: After completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 × 10 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the residue by flash chromatography on silica gel to afford this compound. [6]

Reaction Mechanism and Workflow

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, distinct from typical polar mechanisms in aromatic chemistry. The transformation involves discrete steps that convert the aromatic amine first to a diazonium salt, then through a radical intermediate to the final chlorinated product. [1] [4]

Diagram 1: Sandmeyer Reaction Mechanism for this compound Synthesis

The mechanism begins with diazotization, where the aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This transformation proceeds through a series of proton transfers and dehydration steps, ultimately generating the diazonium ion (N₂⁺) as a superior leaving group. [4] [2] The subsequent chlorination phase involves single electron transfer from copper(I) to the diazonium salt, yielding a diazo radical and copper(II) halide. The diazo radical rapidly releases nitrogen gas to form an aryl radical, which then reacts with copper(II) chloride to yield the final aryl chloride product while regenerating the copper(I) catalyst. [1] [5]

The synthetic workflow for this compound production can be visualized as a sequential process with critical control points at each stage:

Diagram 2: Experimental Workflow for this compound Synthesis

Analytical Characterization and Quality Control

Spectroscopic Properties

Comprehensive characterization of this compound is essential for verifying product identity and purity. The following table summarizes key spectroscopic features:

Table 3: Analytical Characterization Data for this compound

| Analytical Method | Key Characteristics | Expected Results |

|---|---|---|

| GC-MS | Retention Time | ~8.5 min (varies by column) |

| Molecular Ion [M]⁺ | m/z 154/156 (3:1 Cl pattern) | |

| Fragment Ions | m/z 139 [M-CH₃]⁺, m/z 113, m/z 77 | |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons | δ 7.10-7.30 (m, 4H) |

| Isopropyl methine | δ 2.85 (septet, J=6.9 Hz, 1H) | |

| Isopropyl methyls | δ 1.25 (d, J=6.9 Hz, 6H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons | δ 145-125 (multiple signals) |

| C-Cl | δ 134.5 | |

| Isopropyl methine | δ 34.2 | |

| Isopropyl methyls | δ 24.1 | |

| FT-IR (neat) | C-H aromatic | ~3025 cm⁻¹ |

| C-H aliphatic | ~2960, 2870 cm⁻¹ | |

| C-C aromatic | ~1600, 1500 cm⁻¹ | |

| C-Cl | ~740 cm⁻¹ (meta-substitution) | |

| HPLC | Purity | >98% (optimized protocol) |

Quality Control Metrics

Rigorous quality assessment should include determination of chemical purity (by GC or HPLC), structural confirmation (by NMR and MS), and absence of impurities such as residual starting material, phenolic byproducts (from hydrolysis), or biphenyl compounds (from radical coupling). [1] [6] The product should be stored under inert atmosphere at 4°C to prevent oxidation or decomposition.

Troubleshooting and Optimization

Common Challenges and Solutions

Table 4: Troubleshooting Guide for Sandmeyer Chlorination

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low yield | Incomplete diazotization | Ensure adequate acid concentration; verify NaNO₂ freshness |

| Premature diazonium decomposition | Maintain temperature <5°C during diazotization | |

| Insufficient copper catalyst | Increase CuCl to 0.3 equiv; ensure fresh catalyst | |

| Phenolic byproduct | Water contamination | Use anhydrous conditions; minimize aqueous workup time |

| Acid concentration too low | Maintain adequate HCl throughout reaction | |

| Biphenyl derivatives | Radical coupling | Increase dilution; ensure efficient stirring |

| High temperature | Strictly control temperature during chlorination | |

| Decomposition | Diazonium salt accumulation | Add diazonium solution to CuCl gradually with stirring |

| Impurities in starting material | Purify 3-isopropylaniline before use |

Optimization Strategies

Catalyst Enhancement: The addition of ligands such as phenanthroline or phase-transfer catalysts like dibenzo-18-crown-6 can improve yields in challenging substrates by stabilizing copper catalysts and facilitating electron transfer processes. [1] [5]

Solvent Optimization: For sensitive substrates, using ionic liquids as reaction media has been reported to enhance yields and suppress side reactions. The ionic liquid [BMIM][PF₆] has shown particular promise in Sandmeyer-type brominations. [3]

In Situ Generation: For unstable diazonium salts, employing one-pot procedures without isolation of the intermediate can improve overall yield and safety. The electrochemical method is particularly suited for this approach. [6]

Safety Considerations and Regulatory Aspects

Hazard Assessment

The Sandmeyer reaction presents several significant hazards that require careful management:

Diazonium Salts: Arenediazonium salts are thermally unstable and can decompose explosively upon heating, drying, or mechanical shock. They should never be isolated or stored without appropriate stabilization. [4] [2]

Toxic Gas Evolution: The reaction liberates nitrogen gas, which can create pressure in closed systems. Additionally, nitrous fumes (NOₓ) may be generated during diazotization, requiring adequate ventilation.

Copper Salts: While copper(I) chloride is relatively low in toxicity, proper handling procedures should still be followed to minimize exposure.

Safety Protocols

Engineering Controls: Conduct all reactions in a properly functioning fume hood with sash at appropriate level. Use blast shields for scale-up operations.

Personal Protective Equipment: Wear appropriate chemical-resistant gloves, safety goggles, and lab coat throughout the procedure.

Temperature Monitoring: Strictly maintain recommended temperatures, especially during diazotization (0-5°C).

Waste Disposal: Quench reaction residues carefully before disposal. Copper-containing waste should be collected separately according to institutional regulations.

Applications in Pharmaceutical Synthesis

The synthetic utility of this compound prepared via Sandmeyer reaction extends to numerous pharmaceutical applications. The chlorine atom serves as a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. [5] This makes this compound a valuable building block for constructing biologically active molecules including:

Kinase Inhibitors: Chloroarene moieties are prevalent in various kinase inhibitors targeting cancer pathways. The meta-substitution pattern in this compound provides specific spatial orientation for optimal target binding. [5]

Antifungal Agents: Polychlorinated biphenyl derivatives accessed through further functionalization of this compound have demonstrated potent antifungal activity against pathogens like Uncinula necator. [5]

Thrombin Inhibitors: Chloroaryl fragments are incorporated into various protease inhibitors, with the isopropyl group providing optimal hydrophobicity for membrane penetration. [5]

The regiochemical control afforded by the Sandmeyer reaction enables precise positioning of chlorine atoms to modulate electronic properties, steric constraints, and metabolic stability of drug candidates, making it an indispensable tool in modern medicinal chemistry.

Conclusion

The synthesis of This compound via Sandmeyer reaction represents a robust and reliable method for introducing chlorine at the meta-position of an isopropylbenzene framework. Both traditional copper-catalyzed and modern electrochemical protocols provide effective pathways to this valuable intermediate, with the choice depending on available equipment, scale requirements, and sustainability considerations. The comprehensive protocols, troubleshooting guides, and characterization data provided in these Application Notes will enable researchers to implement this transformation efficiently and safely in diverse synthetic contexts. The continued relevance of the century-old Sandmeyer reaction in contemporary organic synthesis, particularly in pharmaceutical development, underscores its fundamental importance as a synthetic tool for aromatic functionalization.

References

- 1. Sandmeyer reaction [en.wikipedia.org]

- 2. Sandmeyer Reaction Mechanism [byjus.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Reactions of Diazonium Salts: Sandmeyer and Related ... [masterorganicchemistry.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction [pmc.ncbi.nlm.nih.gov]

- 6. A general electrochemical strategy for the Sandmeyer ... [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis Using a Newcrom R1 Column

This application note outlines a reversed-phase HPLC method for the analysis of compounds similar to m-Chlorocumene, using the SIELC Technologies Newcrom R1 column. The method is designed to be a robust starting point for researchers and can be optimized for specific analytes [1].

1. Column Characteristics and Selection The Newcrom R1 is a reversed-phase column characterized by its low silanol activity, which helps in achieving symmetric peaks for basic compounds. It demonstrates stability across a broad pH range of 1.0 to 10.0, providing flexibility in mobile phase selection [2]. For fast UPLC applications, columns with 3 µm particles are available [1].

2. Method Development Strategy The following workflow diagrams the key steps in developing an HPLC method, from initial setup to final validation, integrating both general principles and specifics for the Newcrom R1 column.

3. Detailed Experimental Protocol

Mobile Phase Preparation Prepare a mixture of acetonitrile (MeCN) and water. For UV detection, add 0.1% phosphoric acid. For mass spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid [1]. Filter the mobile phase under vacuum and degas before use to remove particulates and gases [3].

Standard Solution Preparation Weigh an appropriate amount of m-Chlorocumene reference standard into a volumetric flask. Dilute to the mark with the mobile phase or a compatible solvent to create a stock solution. Further dilute to the desired concentration for analysis [3].

Instrument Configuration and System Suitability

- Column: Newcrom R1 (e.g., 4.6 x 150 mm, 5 µm) [2].

- Mobile Phase: Acetonitrile/Water with acid (see above).

- Flow Rate: 0.5 - 1.0 mL/min (adjust based on column dimensions and desired resolution) [3].

- Column Oven Temperature: 25 - 60°C [4].

- Detection: UV-Vis or PDA detector (wavelength to be determined for m-Chlorocumene).

- Injection Volume: 1 - 100 µL [3].

Before analysis, establish system suitability by making multiple injections of a standard solution. The relative standard deviation (RSD) of the peak area should typically be < 2.0% to confirm precision [5].

Gradient Elution Program The following gradient, adapted from a steroid analysis method, can serve as a starting point for method development [4]:

| Time (min) | % Water (0.1% Acid) | % Acetonitrile (0.1% Acid) | Flow Rate (µL/min) |

|---|---|---|---|

| 0 | 100 | 0 | 500 |

| 2 | 100 | 0 | 500 |

| 7 | 80 | 20 | 500 |

| 17 | 75 | 25 | 500 |

| 32 | 45 | 55 | 500 |

| 33 | 0 | 100 | 1000 |

| 38 | 0 | 100 | 1000 |

| 39 | 100 | 0 | 500 |

| 45 | 100 | 0 | 500 |

4. Method Validation Parameters For regulatory acceptance, the method must be validated. The table below summarizes key parameters as per ICH guidelines [5].

| Parameter | Objective | Recommended Methodology & Acceptance Criteria |

|---|---|---|

| Specificity | Ability to discriminate analyte from impurities | No interference from blank/placebo. Peak purity via PDA or MS confirmation [5]. |

| Accuracy | Closeness to true value | Spike recovery of 98-102% for API; sliding scale for impurities [5]. |

| Precision (Repeatability) | Repeatability under same conditions | RSD of < 2.0% for peak areas from multiple injections [5]. |

| Linearity & Range | Response proportionality to analyte concentration | Minimum of 5 concentration levels; correlation coefficient (r) > 0.999 [5]. |

5. Troubleshooting and Advanced Techniques

- Peak Tailing: The low silanol activity of the Newcrom R1 column minimizes peak tailing for basic compounds. If tailing occurs, check mobile phase pH and column condition [2].

- Retention Time Shifts: Ensure mobile phase composition and column temperature are consistent. The column should be stored in an acidic mobile phase (e.g., 50/50 MeCN/H2O with 0.1% acid) for longevity [2].

- Matrix Effects: For complex samples like biofluids, consider solid-phase extraction (SPE) to purify the sample and reduce matrix interference [6] [4].

A Note on Modern Method Development

The field of HPLC is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate method development. Recent research highlights systems that can predict retention factors based on molecular structure and use "digital twins" to autonomously optimize methods with minimal experimentation, transforming a traditionally time-consuming process [7].

References

- 1. Separation of Chlorfenprop-methyl on Newcrom R1 HPLC ... [sielc.com]

- 2. Newcrom R1 [sielc.com]

- 3. High performance liquid chromatography (HPLC) Protocol [conductscience.com]

- 4. Comprehensive Analysis of LC/MS Data Using Pseudocolor ... [pmc.ncbi.nlm.nih.gov]

- 5. Validation of Stability-Indicating HPLC Methods for ... [chromatographyonline.com]

- 6. HPLC Method Development Steps [thermofisher.com]

- 7. HPLC Update Day 2: Modern Method Development [chromatographyonline.com]

reverse phase HPLC method m-Chlorocumene

Common RP-HPLC Organic Modifiers

| Organic Solvent | Key Chromatographic Properties | UV Cut-Off (nm) | Relative Toxicity | Common Applications & Notes |

|---|---|---|---|---|

| Acetonitrile | Low viscosity; high elution strength; dipole-dipole interactions [1] | ~190 [2] | High [2] | Preferred for low backpressure and high efficiency; often the first-choice modifier [1]. |

| Methanol | More acidic properties; strong hydrogen-bonding [1] | ~205 [2] | Moderate [2] | Good alternative to ACN; can offer different selectivity [1]. |

| Ethanol | Similar selectivity to methanol; biodegradable [2] | ~205 (estimated) | Low [2] | Greenest alternative; similar performance to MeOH; lower cost [2]. |

Detailed Protocol: A Validated RP-HPLC Method

Since a direct method for m-Chlorocumene is unavailable, the following is a robust, validated RP-HPLC protocol for the simultaneous determination of chlorpheniramine maleate, paracetamol, and caffeine in a tablet formulation [3]. This serves as an excellent template for method development.

Chromatographic Conditions

- Column: Phenomenex C18 (Luna 5µ, 250 × 4.6 mm) or equivalent [3].

- Mobile Phase: Isocratic mixture of Methanol and 0.05 M dibasic phosphate buffer (pH 4.0) in the ratio 30:70 (v/v) [3].

- Flow Rate: 1.0 mL/min [3].

- Detection: UV at 215 nm [3].

- Column Temperature: 30 °C [3].

- Injection Volume: Typically 20 µL (can be adjusted based on sample concentration and detector sensitivity).

- Approximate Runtime: 10 minutes (based on caffeine retention time of 7.2 min) [3].

Sample Preparation

- Crush and powder not less than 20 tablets.

- Accurately weigh a portion of the powder equivalent to the average tablet weight.

- Transfer the powder into a volumetric flask and add about 70% of the diluent (mobile phase or other suitable solvent).

- Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients.

- Allow the solution to cool to room temperature, then dilute to volume with the diluent.

- Filter the solution through a 0.45 µm or 0.22 µm membrane filter before injection.

System Suitability The method was validated and met the following criteria [3]:

- Retention Times: Chlorpheniramine maleate (~2.4 min), Paracetamol (~4.2 min), Caffeine (~7.2 min).

- Linearity: Correlation coefficient (R²) > 0.99 for all three analytes.

- Precision: Relative Standard Deviation (RSD) < 2.0%.

- Accuracy: Mean recovery between 97.9% and 102.8%.

The workflow for developing and validating an RP-HPLC method, adaptable for various analytes, follows a logical sequence of steps.

Mobile Phase Optimization Strategies

If you are considering novel solvents like this compound, these core principles will guide your experimentation.

- Understanding Solvent Strength and Selectivity: In RP-HPLC, increasing the percentage of organic modifier decreases analyte retention [1]. Different solvents (ACN, MeOH, THF) belong to different selectivity groups and can be used to improve the separation of complex mixtures [1].

- The Role of pH for Ionizable Analytes: For analytes that can ionize, mobile phase pH is a critical parameter. Operating at a pH where the analyte is in its neutral form will increase its retention. A good starting point is to set the eluent pH at least 2 units away from the pKa of the analyte(s) of interest [1].

- Greening Your HPLC Method: There is a strong push to replace hazardous solvents like acetonitrile with greener alternatives. Ethanol is an excellent substitute, offering low toxicity, good chromatographic properties similar to methanol, and lower cost [2].

Final Recommendations for Protocol Development

Given the lack of specific data for this compound, here is a practical path forward:

- Consult Manufacturer Databases: Check websites of major HPLC column manufacturers (e.g., Waters, Agilent, Phenomenex, Thermo Fisher) for application notes using chlorinated solvents.